Zandelisib

Description

Properties

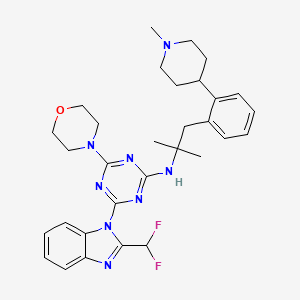

IUPAC Name |

4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFUFWIHMYZXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401436-95-0 | |

| Record name | Zandelisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZANDELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zandelisib's Mechanism of Action in B-cell Malignancies: A Technical Guide

Introduction

Zandelisib (formerly ME-401) is a potent, orally bioavailable, and highly selective inhibitor of the delta (δ) isoform of the phosphatidylinositol 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and migration. In B-cell malignancies such as follicular lymphoma (FL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL), this pathway is frequently hyperactivated, driving oncogenesis and tumor cell survival.[1] The p110δ isoform is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell cancers. This compound's distinct molecular structure and pharmacological profile, particularly its sustained target inhibition, allow for a unique intermittent dosing schedule designed to optimize its therapeutic window by maintaining efficacy while mitigating mechanism-associated toxicities.[2][3]

Core Mechanism of Action

This compound exerts its anti-tumor effects by selectively and potently inhibiting the catalytic activity of the p110δ subunit of PI3K.[4] This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][5] By suppressing AKT phosphorylation and activation, this compound effectively shuts down the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, ultimately leading to apoptosis (programmed cell death).[6]

A key differentiator for this compound is its unique binding kinetics. Structural and biophysical analyses have revealed that this compound forms a stable, water-shielded hydrogen bond with the side chain of Lysine 779 within the catalytic site of p110δ.[2] This interaction contributes to a significantly slower dissociation rate and a longer residence time on the target enzyme compared to other PI3Kδ inhibitors.[2][5] This sustained inhibitory activity is foundational to the efficacy of its intermittent dosing regimen.[2]

Data Presentation

Quantitative data from preclinical and clinical studies underscore this compound's potency, selectivity, and clinical activity.

Table 1: Preclinical Potency and Binding Kinetics

| Parameter | Value | Compound(s) | Assay Type | Source |

| IC₅₀ (p110δ) | 3.5 nM | This compound | In Vitro Kinase Assay | [5] |

| Target Residence Time | 484.4 minutes | This compound | NanoBRET™ Live-Cell Assay | [2] |

| 20.2 minutes | Idelalisib | NanoBRET™ Live-Cell Assay | [2] | |

| 59.9 minutes | Parsaclisib | NanoBRET™ Live-Cell Assay | [2] | |

| 158.2 minutes | Duvelisib | NanoBRET™ Live-Cell Assay | [2] |

While characterized as highly selective for PI3Kδ, a complete IC₅₀ panel against PI3Kα, β, and γ isoforms was not available in the reviewed literature.

Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies

| Indication | Study | Treatment | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Source |

| Follicular Lymphoma | TIDAL (Phase 2) | This compound Monotherapy | 121 | 73% | 38% | 16.4 months | 11.6 months | [3] |

| Follicular Lymphoma | Phase 1b | This compound +/- Rituximab | - | 82% (in POD24 patients) | - | Not Reached | - | [4] |

| Follicular Lymphoma (Japan) | Phase 2 | This compound Monotherapy | 61 | 75.4% | 24.6% | Not Reached | Not Reached | [1] |

| Indolent B-cell Malignancies | Phase 1b | This compound + Zanubrutinib | - | 100% | - | - | - | [4] |

Experimental Protocols

The mechanism and properties of this compound have been elucidated through a series of key non-clinical and clinical experiments.

PI3Kδ Binding Kinetics via Surface Plasmon Resonance (SPR)

-

Objective: To measure the association (kₐ) and dissociation (kₑ) rates of this compound to the PI3Kδ enzyme, providing insight into its binding affinity and residence time.

-

Methodology: SPR analysis was conducted using a Biacore™ system.[2][5]

-

Immobilization: The target protein, recombinant human PI3Kδ, is immobilized onto the surface of a sensor chip. A reference channel is prepared to subtract non-specific binding and bulk refractive index changes.

-

Association: A solution containing this compound at a known concentration is flowed over the chip surface. The binding of this compound to PI3Kδ causes a change in mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This phase is used to determine the association rate constant (kₐ).

-

Dissociation: The this compound solution is replaced with a continuous flow of buffer. The dissociation of the drug from the enzyme is monitored as a decrease in the SPR signal over time. This phase is critical for determining the dissociation rate constant (kₑ). This compound demonstrated a notably slower dissociation rate compared to other PI3Kδ inhibitors like idelalisib and duvelisib.[2]

-

Regeneration: A regeneration solution is injected to remove any remaining bound compound, preparing the surface for the next cycle.

-

Intracellular Target Engagement and Residence Time (NanoBRET™ Assay)

-

Objective: To confirm and quantify the binding of this compound to PI3Kδ within a live cellular environment.

-

Methodology: The NanoBRET™ TE Intracellular Kinase Assay system was used.[2][5]

-

Cell Preparation: A human cell line (e.g., HEK293T) is engineered to express a fusion protein of PI3Kδ and a NanoLuciferase (NL) enzyme.

-

Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of PI3Kδ is added to the cells. When the tracer binds, its proximity to the NL enzyme allows for Bioluminescence Resonance Energy Transfer (BRET), generating a signal.

-

Compound Competition: this compound is added to the cells. As it competes with the tracer for binding to PI3Kδ, the BRET signal decreases in a dose-dependent manner.

-

Residence Time Measurement: To measure residence time, cells are first incubated with a high concentration of this compound to ensure target saturation. The compound is then washed out, and the return of the BRET signal (as the fluorescent tracer re-binds to the dissociated target) is measured over time. The slow return of the signal for this compound-treated cells confirmed its long residence time (484.4 minutes).[2]

-

Inhibition of Downstream Signaling (AKT Phosphorylation Assay)

-

Objective: To measure the functional consequence of PI3Kδ inhibition by quantifying the reduction in phosphorylated AKT (p-AKT).

-

Methodology: Western blotting was performed on B-cell lymphoma cell lines (e.g., SU-DHL-6).[2][5]

-

Cell Treatment: Cells are cultured and treated with varying concentrations of this compound or control inhibitors for a defined period.

-

Wash-out Experiment: To assess the durability of the effect, some cells are treated with this compound for a short period (e.g., 1 hour), after which the drug is washed out, and the cells are incubated in drug-free media for an extended period (e.g., 23 hours).[2]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (at Ser473 and Thr308) and total AKT (as a loading control).

-

Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. The results showed that this compound caused a sustained inhibition of AKT phosphorylation even after being washed out, unlike other inhibitors.[2][5]

-

References

- 1. A phase II study of this compound in patients with relapsed or refractory indolent non‐Hodgkin lymphoma: ME‐401‐K02 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A long-lasting PI3Kδ inhibitor this compound forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3Kδ inhibitor this compound on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3Kδ Inhibitor this compound in The Treatment Of B-cell Malignancies: The Overall Response Rate Is 82-100%! - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Zandelisib: A Deep Dive into a Selective PI3K Delta Inhibitor for B-Cell Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zandelisib (formerly ME-401) is an investigational, orally administered, selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, particularly B-cell malignancies.[4][5][6] this compound's high selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes, aims to maximize efficacy in hematological cancers while minimizing off-target toxicities associated with broader PI3K inhibition.[1][7] This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction to this compound and the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases plays a central role in intracellular signaling.[8] Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[9] Activated AKT, in turn, modulates a plethora of cellular processes by phosphorylating a wide range of substrates, including mTOR, which is a key regulator of protein synthesis and cell growth.[4][6]

The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The catalytic subunit has four isoforms: p110α, p110β, p110γ, and p110δ.[10] While p110α and p110β are ubiquitously expressed, p110γ and p110δ are primarily found in hematopoietic cells.[1] The overexpression and overactivity of the p110δ isoform are particularly critical for the proliferation and survival of malignant B-cells, making it an attractive therapeutic target.[2][7][11]

This compound is a potent and selective inhibitor of the PI3Kδ isoform.[1][12] Its distinct molecular structure allows for high selectivity and a prolonged residence time in tumors, which may contribute to its favorable efficacy.[13][14][15]

Chemical Structure of this compound

-

IUPAC Name: 4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine[16]

-

CAS Number: 1401436-95-0[16]

-

Molecular Formula: C₃₁H₃₈F₂N₈O[16]

-

Molar Mass: 576.697 g·mol⁻¹[16]

Mechanism of Action

This compound selectively binds to the PI3Kδ isoform, inhibiting its kinase activity.[1] This blockade prevents the conversion of PIP2 to PIP3, thereby downregulating the PI3K/AKT/mTOR signaling cascade.[1][12] The consequences of this inhibition in malignant B-cells include:

-

Inhibition of Cell Proliferation and Survival: By suppressing the pro-survival signals mediated by AKT and mTOR, this compound induces apoptosis (programmed cell death) and halts the uncontrolled proliferation of cancer cells.[1]

-

Modulation of the Tumor Microenvironment: Preclinical studies suggest that this compound can impact the tumor microenvironment by reducing the number of regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.[17]

The following diagram illustrates the role of this compound in the PI3K/AKT/mTOR signaling pathway.

Caption: this compound selectively inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.

Preclinical Data

In Vitro Studies

-

Kinase Selectivity: this compound demonstrates high selectivity for the PI3Kδ isoform compared to other Class I PI3K isoforms.[2]

-

AKT Phosphorylation: In vitro experiments using cell lines such as SU-DHL-6 have shown that this compound sustainably inhibits the phosphorylation of AKT at both Ser473 and Thr308 sites, even after the drug is washed out.[12]

-

Cell Proliferation: this compound effectively inhibits the proliferation of B-cell lymphoma cell lines.[7]

-

Immunomodulatory Effects: Ex vivo studies on normal human T cells have indicated that this compound can reduce T cell activation and the expression of immune checkpoint markers like PD-1 and CTLA-4.[17] It also decreased the expression of suppressive markers on regulatory T cells (iTregs).[17]

In Vivo Studies

-

Xenograft Models: In a SU-DHL-6 xenograft mouse model, this compound demonstrated significant anti-tumor activity.[7] It was shown to sustain PI3Kδ inhibition in tumors for extended periods (8 hours at 50 mg/kg and 24 hours at 100 mg/kg).[7]

-

CLL Murine Model: In a preclinical chronic lymphocytic leukemia (CLL) model, this compound treatment reduced tumor burden, decreased activated T cells and Tregs, and significantly improved overall survival compared to the vehicle group.[17]

The following table summarizes key quantitative data from preclinical studies.

| Parameter | Cell Line / Model | Value | Reference |

| Sustained PI3Kδ Inhibition (in vivo) | SU-DHL-6 Xenograft | 8 hours (50 mg/kg), 24 hours (100 mg/kg) | [7] |

| T cell Proliferation Inhibition | Normal Human T cells | Effective at 250 nM | [17] |

| Improved Median Survival | CLL Murine Model | 140 days (this compound) vs. 105 days (vehicle) | [17] |

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials for the treatment of relapsed or refractory (R/R) B-cell malignancies, including follicular lymphoma (FL) and marginal zone lymphoma (MZL).[18][19] A key aspect of its clinical development is the use of an intermittent dosing (ID) schedule, designed to mitigate immune-mediated toxicities while maintaining efficacy.[7][13][20] The typical ID schedule involves daily administration for the first two 28-day cycles, followed by dosing on days 1-7 of subsequent 28-day cycles.[13][21]

Phase 1b Study (NCT02914938)

This dose-escalation and expansion study evaluated this compound as a monotherapy and in combination with rituximab in patients with R/R B-cell malignancies.[21][22] The study established the recommended Phase 2 dose of 60 mg once daily and demonstrated that an intermittent dosing schedule resulted in a lower risk of Grade 3 or worse adverse events compared to continuous dosing, without compromising efficacy.[13][21]

Phase 2 TIDAL Study (NCT03768505)

This global, single-arm study evaluated the efficacy and safety of this compound monotherapy (60 mg, intermittent schedule) in patients with R/R FL or MZL who had received at least two prior therapies.[18][19][23]

The following tables summarize the key efficacy and safety data from the TIDAL study's FL cohort.

Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (TIDAL Study)

| Endpoint | Primary Efficacy Population (n=91) | Total Population (n=121) | Reference(s) |

| Objective Response Rate (ORR) | 70.3% | 73% | [18][23][24][25] |

| Complete Response (CR) Rate | 35.2% | 38% | [18][23][24][25] |

| Median Duration of Response (DOR) | Not reached at data cutoff | 16.4 months | [23][25][26] |

| Median Progression-Free Survival (PFS) | - | 11.6 months | [25] |

Table 2: Key Safety Data for this compound in Relapsed/Refractory Follicular Lymphoma (TIDAL Study, n=121)

| Adverse Event (Grade ≥3) | Incidence | Reference(s) |

| Diarrhea | 5-6% | [25][26] |

| Colitis | 1.7-3% | [25][26] |

| Rash | 3.3% | [26] |

| Pneumonitis (non-infectious) | 0.8-1% | [25][26] |

| Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) Elevation | 1.7-2% | [25][26] |

| Lung Infections | 5% | [25] |

| Neutrophil Count Decrease | 14% | [22] |

| Discontinuation due to Drug-Related AEs | 9.9-17% | [18][25][26] |

Note: The FDA has indicated that a randomized controlled trial is necessary to adequately assess the efficacy and safety of PI3K inhibitors, including this compound, for marketing authorization.[18][26] The Phase 3 COASTAL study (NCT04745832) was designed for this purpose.[23][26]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical and clinical evaluation of this compound.

In Vitro Assay: Measurement of AKT Phosphorylation (Wash-out Experiment)

Objective: To assess the sustainability of PI3K pathway inhibition by this compound after its removal from the culture medium.

Methodology: [7]

-

Cell Culture: Culture SU-DHL-6 cells in appropriate media.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) for a specified duration (e.g., 1-24 hours).[12]

-

Wash-out: After incubation, wash the cells to remove the compound.

-

Further Incubation: Re-suspend the cells in fresh, compound-free medium and incubate for an extended period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Collect and lyse the cells. Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate 20 µg of protein lysates via SDS-PAGE.

-

Transfer proteins to a membrane.

-

Probe the membrane with primary antibodies specific for Phospho-AKT (Ser473), Phospho-AKT (Thr308), and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-linked secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

-

Analysis: Quantify the band intensities to determine the levels of phosphorylated AKT relative to the loading control.

In Vivo Study: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology: [7]

-

Animal Model: Use immunodeficient mice (e.g., male SCID mice).

-

Tumor Cell Implantation: Subcutaneously inoculate SU-DHL-6 cells suspended in a matrix like Matrigel into the mice.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups.

-

Drug Administration: Orally administer this compound at specified doses (e.g., 50 mg/kg, 100 mg/kg) or a vehicle control to the respective groups according to the desired schedule.

-

Tumor Measurement: Measure tumor dimensions regularly (e.g., twice a week) using calipers. Calculate tumor volume.

-

Pharmacodynamic Assessment (Optional): At various time points after administration, collect tumor and plasma samples to measure this compound concentration and assess target engagement (e.g., p-AKT levels) via LC/MS/MS and Western Blotting, respectively.

-

Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., maximum tumor size, study duration).

-

Analysis: Compare the tumor growth inhibition between the this compound-treated groups and the control group.

The following diagram outlines a typical experimental workflow for evaluating a PI3K inhibitor like this compound.

Caption: A streamlined workflow from preclinical in vitro and in vivo studies to clinical trials.

Conclusion

This compound is a selective PI3Kδ inhibitor with a promising efficacy and safety profile for the treatment of B-cell malignancies. Its high selectivity and distinct pharmacokinetic properties, which allow for an intermittent dosing schedule, may offer a favorable therapeutic window compared to less selective or continuously dosed PI3K inhibitors.[7][20] The encouraging results from the Phase 2 TIDAL study highlight its potential as a valuable therapeutic option for patients with relapsed or refractory follicular lymphoma.[23][25] Ongoing and future randomized clinical trials will be crucial to definitively establish its place in the therapeutic landscape.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. PI3Kδ Inhibitor this compound in The Treatment Of B-cell Malignancies: The Overall Response Rate Is 82-100%! - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. A long-lasting PI3Kδ inhibitor this compound forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic: anticancer agent this compound [manufacturingchemist.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A phase II study of this compound in patients with relapsed or refractory indolent non‐Hodgkin lymphoma: ME‐401‐K02 study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. targetedonc.com [targetedonc.com]

- 19. targetedonc.com [targetedonc.com]

- 20. hematologyandoncology.net [hematologyandoncology.net]

- 21. MEI Pharma and Kyowa Kirin Announce Publication in The Lancet Oncology of Data from Phase 1b Clinical Study of this compound in Patients with Relapsed or Refractory B-cell Malignancy - BioSpace [biospace.com]

- 22. This compound with continuous or intermittent dosing as monotherapy or in combination with rituximab in patients with relapsed or refractory B-cell malignancy: a multicentre, first-in-patient, dose-escalation and dose-expansion, phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ascopubs.org [ascopubs.org]

- 24. kyowakirin.com [kyowakirin.com]

- 25. DSpace [christie.openrepository.com]

- 26. cancernetwork.com [cancernetwork.com]

Zandelisib's impact on immune evasion mechanisms in cancer

An In-depth Guide to Zandelisib's Impact on Immune Evasion Mechanisms in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, a key enzyme in a signaling pathway frequently dysregulated in B-cell malignancies.[1] Beyond its direct anti-tumor effects on malignant B-cells, this compound's mechanism of action extends to the modulation of the tumor microenvironment (TME), significantly impacting cancer's ability to evade the host immune system. A defining feature of this compound's clinical development is its intermittent dosing schedule, strategically designed to mitigate the on-target immunosuppressive effects associated with continuous PI3Kδ inhibition, particularly the depletion of regulatory T cells (Tregs).[2][3] This guide provides a detailed examination of this compound's core mechanism, its influence on key immune evasion pathways, and the experimental methodologies used to elucidate these effects.

The PI3Kδ Signaling Pathway in Cancer and Immunity

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that governs essential cellular functions, including proliferation, survival, and migration.[4] The Class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily restricted to hematopoietic cells.[5]

In B-cell malignancies like follicular lymphoma (FL) and mantle cell lymphoma (MCL), the PI3Kδ isoform is a central node in the B-cell receptor (BCR) signaling pathway.[2] Its over-activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors like AKT and mammalian target of rapamycin (mTOR).[6] This cascade promotes the survival and proliferation of malignant B-cells.[6]

Crucially, PI3Kδ signaling is also essential for the function and survival of various immune cells, including regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[7][8] This dual role makes selective PI3Kδ inhibition a compelling but complex therapeutic strategy.

This compound: Mechanism of Action

This compound (formerly ME-401) is an oral, highly selective small molecule inhibitor of the PI3Kδ isoform.[6] It binds with high affinity to the kinase, blocking its catalytic activity and thereby inhibiting the downstream AKT/mTOR signaling pathway.[6][9] This action has two primary consequences:

-

Direct Anti-Tumor Effect: By blocking the pro-survival signals in malignant B-cells, this compound induces apoptosis and inhibits proliferation.[6]

-

Immunomodulatory Effect: By inhibiting PI3Kδ in immune cells, this compound modulates the tumor microenvironment.[10]

A key pharmacological feature of this compound is its slow dissociation rate from the PI3Kδ protein, leading to sustained target inhibition even after the drug has been cleared from plasma.[3][9] This property underpins the efficacy of its intermittent dosing regimen.

Impact on Regulatory T cells (Tregs)

Tregs are a subset of CD4+ T cells characterized by the expression of the transcription factor FoxP3. They play a critical role in maintaining immune homeostasis but are often co-opted by tumors to suppress anti-cancer immune responses.[11] Tregs create an immunosuppressive TME by secreting cytokines like IL-10 and TGF-β and expressing inhibitory checkpoint molecules.[7][12]

The PI3Kδ pathway is vital for Treg differentiation, function, and survival.[7][8] Continuous inhibition of PI3Kδ can lead to a profound reduction in Treg numbers, which, while potentially beneficial for anti-tumor immunity, is also associated with a high incidence of severe immune-related toxicities, such as colitis and pneumonitis.[3][13][14]

This compound addresses this challenge through an intermittent dosing (ID) schedule. After an initial period of daily dosing for tumor debulking, the schedule transitions to daily administration for the first seven days of each 28-day cycle.[2][15] This drug-free period is designed to permit the repopulation of the Treg pool, mitigating the risk of severe immune-mediated adverse events while maintaining therapeutic efficacy.[2][3] This strategy aims to strike a balance: temporarily reducing Treg-mediated immune suppression within the TME to enhance anti-tumor activity, while allowing systemic Treg recovery to maintain immune tolerance.[13][14]

Impact on Myeloid-Derived Suppressor Cells (MDSCs) and the TME

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that expand during cancer and are potent suppressors of T-cell and NK-cell function.[16][17] They contribute to immune evasion, promote angiogenesis, and facilitate the formation of a pre-metastatic niche.[16][18]

While the PI3Kγ isoform is more prominently implicated in myeloid cell function, PI3Kδ also plays a role.[5][10] Inhibition of PI3Kδ may impact MDSCs by:

-

Altering Differentiation: Modulating the differentiation of myeloid precursors away from an immunosuppressive phenotype.

-

Reducing Recruitment: Decreasing the production of chemokines that attract MDSCs to the tumor site.

-

Inhibiting Suppressive Function: Directly impairing the immunosuppressive mechanisms of MDSCs.

By alleviating the suppressive pressure exerted by both Tregs and potentially MDSCs, this compound helps to re-invigorate the anti-tumor immune response, making the TME more permissive for the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells.[10]

Quantitative Clinical Data

Clinical trials have demonstrated this compound's significant activity in relapsed/refractory (R/R) B-cell malignancies. The Phase 2 TIDAL study (NCT03768505) provides key efficacy data for this compound monotherapy in follicular lymphoma.

Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (Phase 2 TIDAL Study)

| Endpoint | Result (N=91) | 95% Confidence Interval (CI) | Citation |

|---|---|---|---|

| Objective Response Rate (ORR) | 70.3% | 59.8% - 79.5% | [19][20] |

| Complete Response (CR) Rate | 35.2% | 25.4% - 45.9% | [19][20] |

| Median Duration of Response (DOR) | Not Reached (at 8.4 mo. follow-up) | N/A |[19] |

The combination of this compound with the BTK inhibitor Zanubrutinib has also been evaluated in a Phase 1b study (NCT02914938), showing high response rates.

Table 2: Efficacy of this compound + Zanubrutinib (Phase 1b Study)

| Disease Cohort | ORR | CR Rate | 1-Year PFS | Citation |

|---|---|---|---|---|

| Follicular Lymphoma (FL) | 87% | 33% | 72.3% | [2][21] |

| Mantle Cell Lymphoma (MCL) | 74% | 47% | 56.3% |[2][21] |

Table 3: Key Grade ≥3 Adverse Events of Special Interest (AESI) with this compound

| Adverse Event | Monotherapy (TIDAL Study) | Combination Therapy (Phase 1b) | Citation |

|---|---|---|---|

| Diarrhea / Colitis | 6% (Diarrhea), 3% (Colitis) | 2% (Diarrhea) | [15][21][22] |

| Rash | 3% | Not specified as Grade ≥3 | [15][22] |

| Pneumonitis (Non-infectious) | 1% | Not specified | [15][22] |

| Hepatotoxicity (AST/ALT) | 2% (AST) | 6% (AST), 8% (ALT) | [2][15][22] |

| Neutropenia | Not specified | 24% |[21] |

Note: Data is compiled from different studies and follow-up durations; direct comparison should be made with caution.

Experimental Protocols

In Vitro Kinase Binding and Cellular Activity Assays

Objective: To determine the binding kinetics of this compound to PI3Kδ and its inhibitory effect in cells.

Methodology - Surface Plasmon Resonance (SPR):

-

Recombinant human PI3Kδ protein is immobilized on a sensor chip.

-

Varying concentrations of this compound are flowed over the chip surface.

-

The association (k_on) and dissociation (k_off) rates are measured in real-time by detecting changes in the refractive index at the surface.

-

The equilibrium dissociation constant (K_D) is calculated (k_off / k_on). A slow k_off indicates prolonged target binding.[3][9]

Methodology - Cellular p-AKT Inhibition Assay:

-

B-cell lymphoma cell lines (e.g., SU-DHL-6) are cultured.

-

Cells are treated with a range of this compound concentrations for a specified time.

-

The cells are then stimulated (e.g., with anti-IgM) to activate the BCR and PI3Kδ pathway.

-

Cells are lysed, and protein extracts are collected.

-

Levels of phosphorylated AKT (p-AKT), a downstream marker of PI3K activity, are quantified using methods like Western Blot or ELISA, and compared to total AKT levels.[9]

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living system.

Methodology:

-

Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with a human B-cell lymphoma cell line (e.g., SU-DHL-6).[3]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment (this compound, administered orally) and vehicle control groups.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-AKT levels) to confirm target engagement.[3][9]

Immunophenotyping by Flow Cytometry

Objective: To quantify populations of immune cells (e.g., Tregs) in patient peripheral blood or tumor biopsies.

Methodology:

-

Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) via Ficoll gradient centrifugation or process tumor biopsies into a single-cell suspension.

-

Surface Staining: Incubate cells with a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers. For Tregs, this would include CD3 (T-cell marker), CD4 (helper T-cell marker), and CD25 (activation marker).

-

Fixation and Permeabilization: Treat cells with fixation and permeabilization buffers to allow antibodies to access intracellular targets.

-

Intracellular Staining: Incubate the permeabilized cells with an antibody against the key Treg transcription factor, FoxP3.

-

Data Acquisition: Analyze the stained cells on a multi-color flow cytometer.

-

Gating and Analysis: Sequentially "gate" on the cell populations of interest (e.g., Lymphocytes -> Singlets -> CD3+ -> CD4+) and quantify the percentage of cells expressing the target markers (e.g., CD25+ FoxP3+ within the CD4+ gate to identify Tregs).

Conclusion

This compound represents a sophisticated approach to targeting B-cell malignancies. Its impact extends beyond direct tumor cell killing to the critical realm of immune evasion. By selectively inhibiting PI3Kδ, this compound disrupts a key survival pathway in cancer cells. Furthermore, its unique intermittent dosing schedule is a rational strategy designed to modulate the tumor microenvironment, particularly by transiently suppressing Treg function to enhance anti-tumor immunity while allowing for systemic Treg recovery to minimize severe immune-related toxicities. This dual mechanism of direct anti-tumor activity and immunomodulation positions this compound as a significant therapeutic agent, with ongoing research continuing to elucidate its full potential in reshaping the immunologic landscape of cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and efficacy of this compound plus zanubrutinib in previously treated follicular and mantle cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A long-lasting PI3Kδ inhibitor this compound forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Regulatory T cells (Tregs) in lymphoid malignancies and the impact of novel therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A long-lasting PI3Kδ inhibitor this compound forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impact of PI3K inhibitors on breast cancer cell and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory T cells (Tregs) in lymphoid malignancies and the impact of novel therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. f.oaes.cc [f.oaes.cc]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The PI3Kδ inhibitor this compound on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myeloid‐Derived Suppressor Cells in Cancer: Mechanistic Insights and Targeted Therapeutic Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. williamscancerinstitute.com [williamscancerinstitute.com]

- 18. Targeting Myeloid-Derived Suppressor Cells in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. kyowakirin.com [kyowakirin.com]

- 21. Safety and efficacy of this compound plus zanubrutinib in previously treated follicular and mantle cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The PI3Kδ inhibitor this compound on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Binding Assays of Zandelisib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based binding assays to characterize the interaction of Zandelisib with its target, the phosphoinositide 3-kinase delta (PI3Kδ). The provided information is intended to guide researchers in the quantitative assessment of this compound's target engagement within a cellular environment.

Introduction to this compound and its Mechanism of Action

This compound (formerly ME-401) is a potent and selective, orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][4] In B-cell malignancies, this pathway is often hyperactivated, contributing to tumor cell survival and proliferation.[5] this compound's targeted inhibition of PI3Kδ disrupts this signaling cascade, making it an effective therapeutic agent for various B-cell cancers.[2][4][5] A key characteristic of this compound is its prolonged target binding and sustained inhibitory effects, which support an intermittent dosing schedule in clinical settings.[3][4][6]

Overview of Cell-Based Binding Assays for this compound

To understand the efficacy and pharmacodynamics of this compound, it is crucial to quantify its binding to PI3Kδ in a physiologically relevant context. Cell-based binding assays are indispensable tools for this purpose, offering advantages over traditional biochemical assays by accounting for factors such as cell permeability and intracellular target engagement. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a prominent method that has been successfully employed to measure the binding of this compound to PI3Kδ in living cells.[1][4] This assay allows for the quantitative determination of compound affinity and residence time at the target kinase.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from cell-based binding assays for this compound and other relevant PI3Kδ inhibitors. The intracellular residence time, a measure of how long the drug remains bound to its target in a cellular environment, is a critical parameter for understanding the sustained pharmacodynamic effect of this compound.

| Compound | Target | Assay Type | Cell Line | Key Parameter | Value | Reference |

| This compound | PI3Kδ | NanoBRET™ TE | HEK293 | Residence Time | 484.4 minutes | [4] |

| IC80 (for assay) | 1 nmol/L | [4] | ||||

| Idelalisib | PI3Kδ | NanoBRET™ TE | HEK293 | Residence Time | 20.2 minutes | [4] |

| IC80 (for assay) | 30 nmol/L | [4] | ||||

| Parsaclisib | PI3Kδ | NanoBRET™ TE | HEK293 | Residence Time | 59.9 minutes | [4] |

| IC80 (for assay) | 10 nmol/L | [4] | ||||

| Duvelisib | PI3Kδ | NanoBRET™ TE | HEK293 | Residence Time | 158.2 minutes | [4] |

| IC80 (for assay) | 30 nmol/L | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate the PI3K/Akt signaling pathway targeted by this compound and the workflow of the NanoBRET™ Target Engagement Assay.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay for PI3Kδ

This protocol is adapted from established NanoBRET™ methodologies and is specifically tailored for assessing the binding of this compound to PI3Kδ in a cellular context.

I. Materials and Reagents

-

Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.[9] However, a hematological cell line relevant to B-cell malignancies (e.g., SU-DHL-6) can also be adapted.

-

Expression Vector: A mammalian expression vector encoding a fusion of human PI3Kδ and NanoLuc® luciferase (N- or C-terminal fusion).

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Assay Plates: White, 96-well or 384-well, non-binding surface plates.[10]

-

Culture Medium: Opti-MEM™ I Reduced Serum Medium (phenol red-free).

-

NanoBRET™ Reagents (Promega):

-

NanoBRET™ Kinase Tracer (a suitable tracer for PI3Kδ).

-

NanoBRET™ Nano-Glo® Substrate.

-

Extracellular NanoLuc® Inhibitor.

-

-

Test Compound: this compound, dissolved in DMSO to create a concentrated stock solution.

-

Control Compounds: A known PI3Kδ inhibitor (e.g., Idelalisib) and a negative control (DMSO).

-

Luminometer: An instrument capable of measuring dual-filtered luminescence (e.g., donor emission at ~450 nm and acceptor emission at ~610 nm).

II. Experimental Procedure

Day 1: Cell Seeding and Transfection

-

Prepare a suspension of HEK293 cells in their growth medium.

-

Transfect the cells with the NanoLuc®-PI3Kδ fusion vector according to the transfection reagent manufacturer's protocol. A typical ratio is 1:10 (vector DNA:transfection reagent).

-

Immediately after transfection, seed the cell suspension into the wells of a white assay plate at an appropriate density.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and expression of the fusion protein.

Day 2: Compound Treatment and BRET Measurement

-

Prepare Compound Dilutions:

-

Prepare a serial dilution of this compound in Opti-MEM™ at 10x the final desired concentration.

-

Also prepare 10x solutions of control compounds and a DMSO vehicle control.

-

-

Prepare Tracer Solution:

-

Dilute the NanoBRET™ Tracer in Opti-MEM™ to a 10x working concentration. The optimal tracer concentration should be at or below its EC50 value for binding to PI3Kδ and needs to be determined empirically.

-

-

Assay Plate Preparation:

-

Gently remove the growth medium from the wells.

-

Add the 10x NanoBRET™ Tracer solution to all wells.

-

Immediately add the 10x serial dilutions of this compound and control compounds to the appropriate wells.

-

-

Incubation:

-

Mix the plate on an orbital shaker for 15-30 seconds.

-

Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[4]

-

-

Substrate Addition and Signal Reading:

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions, just prior to use.

-

Equilibrate the assay plate to room temperature for approximately 15 minutes.

-

Add the substrate solution to all wells.

-

Read the donor and acceptor luminescence signals within 10 minutes using a pre-configured luminometer.

-

III. Data Analysis

-

Calculate Corrected BRET Ratio:

-

For each well, divide the acceptor emission signal by the donor emission signal.

-

Subtract the BRET ratio of the "no tracer" control from all experimental BRET ratios to correct for background.

-

-

Generate Dose-Response Curves:

-

Plot the corrected BRET ratio as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 represents the concentration of this compound required to displace 50% of the tracer from PI3Kδ.

-

-

Residence Time Determination (Optional):

-

To measure residence time, cells are first incubated with a saturating concentration of this compound (e.g., IC80) for 2 hours.[4]

-

The compound is then washed out, and the return of the BRET signal upon addition of the tracer is measured over time.

-

The rate of signal recovery is inversely proportional to the residence time of the compound.

-

Conclusion

The NanoBRET™ TE Intracellular Kinase Assay provides a robust and quantitative method for characterizing the binding of this compound to its target, PI3Kδ, in living cells. The extended intracellular residence time of this compound, as determined by this assay, offers a compelling explanation for its sustained clinical activity and the feasibility of an intermittent dosing regimen. These application notes and protocols serve as a valuable resource for researchers aiming to further investigate the cellular pharmacology of this compound and other PI3Kδ inhibitors.

References

- 1. A long-lasting PI3Kδ inhibitor this compound forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound plus zanubrutinib in previously treated follicular and mantle cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound with continuous or intermittent dosing as monotherapy or in combination with rituximab in patients with relapsed or refractory B-cell malignancy: a multicentre, first-in-patient, dose-escalation and dose-expansion, phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A long-lasting PI3Kδ inhibitor this compound forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kyowakirin.com [kyowakirin.com]

- 6. researchgate.net [researchgate.net]

- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]

- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. protocols.io [protocols.io]

Application Notes and Protocols for Assessing AKT Phosphorylation Following Zandelisib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the phosphorylation of AKT (Protein Kinase B), a critical downstream effector in the PI3K signaling pathway, following treatment with Zandelisib (ME-401). This compound is a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, which is crucial for the survival and proliferation of malignant B cells.[1][2] By inhibiting PI3Kδ, this compound effectively blocks the downstream AKT/mTOR signaling pathway, leading to decreased AKT phosphorylation and subsequent induction of apoptosis in cancer cells.[1][3][4]

This document outlines three common and robust methods for quantifying the inhibition of AKT phosphorylation: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry. Each section includes a detailed experimental protocol and a summary of expected quantitative outcomes based on preclinical and clinical research.

This compound and the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a key signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[3][5] In many B-cell malignancies, the PI3Kδ isoform is overexpressed and hyperactive, leading to constitutive activation of the pathway and uncontrolled cell growth.[1][2]

This compound is a potent and selective inhibitor of PI3Kδ.[1][3] Its mechanism of action involves binding to the PI3Kδ enzyme and inhibiting its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. The activation of AKT itself requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[7] By blocking the production of PIP3, this compound leads to a significant reduction in the phosphorylation of AKT at both sites, thereby inhibiting downstream signaling and promoting cancer cell death.[3][4]

Experimental Workflow for Assessing AKT Phosphorylation

The general workflow for assessing the effect of this compound on AKT phosphorylation involves several key steps, from cell culture and treatment to data acquisition and analysis. The specific techniques will vary depending on the chosen method (Western Blot, ELISA, or Flow Cytometry), but the overall process follows a similar logical progression.

Method 1: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.[8][9] It allows for the semi-quantitative assessment of both total AKT and its phosphorylated forms (p-AKT Ser473 and p-AKT Thr308).

Detailed Protocol

1. Cell Culture and Treatment:

-

Seed B-cell lymphoma cell lines (e.g., SU-DHL-6, WSU-FSCCL) at an appropriate density.

-

Treat cells with varying concentrations of this compound or a vehicle control for different time points (e.g., 0.5, 2, 4, 8, 24 hours).[3]

2. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[10][11]

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[10]

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[8]

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

5. Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][12]

-

Incubate the membrane with primary antibodies specific for p-AKT (Ser473), p-AKT (Thr308), and total AKT overnight at 4°C.[10][12]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

6. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]

-

Quantify band intensities using densitometry software.

-

Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation. A loading control like β-actin or GAPDH should also be used to ensure equal protein loading.

Quantitative Data Summary

| Cell Line | This compound Conc. | Treatment Time | p-AKT (Ser473) Reduction | p-AKT (Thr308) Reduction | Reference |

| SU-DHL-6 | 100 mg/kg (in vivo) | 0.5 - 24 hours | Significant Decrease | Significant Decrease | [3] |

| SU-DHL-6 | 50 mg/kg (in vivo) | 0.5 - 8 hours | Significant Decrease | Significant Decrease | [3] |

| WSU-FSCCL | Varies | 24 hours | Dose-dependent Decrease | Dose-dependent Decrease | [3][4] |

| Raji | Varies | Not Specified | Inhibition Observed | Inhibition Observed | [3] |

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins.[7][13] It offers a more quantitative and higher-throughput alternative to Western blotting for measuring p-AKT levels.

Detailed Protocol

1. Cell Culture, Treatment, and Lysis:

-

Follow steps 1 and 2 as described in the Western Blotting protocol.

2. ELISA Procedure (using a sandwich ELISA kit for p-AKT):

-

Coat a 96-well microplate with a capture antibody specific for total AKT.[14]

-

Add cell lysates to the wells and incubate to allow the capture antibody to bind to AKT.

-

Wash the wells to remove unbound material.

-

Add a detection antibody specific for the phosphorylated form of AKT (e.g., p-AKT Ser473 or p-AKT Thr308) that is conjugated to an enzyme like HRP.[7][15]

-

Wash the wells again.

-

Add a substrate for the enzyme (e.g., TMB) and incubate to allow for color development.[13][16] The intensity of the color is proportional to the amount of p-AKT.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[13][16]

3. Data Analysis:

-

Generate a standard curve using known concentrations of a positive control protein.

-

Determine the concentration of p-AKT in the samples by comparing their absorbance to the standard curve.[15][16]

-

Normalize the p-AKT levels to the total protein concentration of the lysate.

Quantitative Data Summary

| Assay Type | Target | Sensitivity | Detection Range | Reference |

| Sandwich ELISA | p-AKT (Ser473) | High | Varies by kit | [7][13] |

| Sandwich ELISA | p-AKT (Thr308) | High | Varies by kit | [14] |

| Sandwich ELISA | Human p-AKT (S473) | 52.5 pg/mL | 156.25-10000 pg/mL | [16] |

Method 3: Flow Cytometry (Phosflow)

Flow cytometry, or "phosflow," allows for the measurement of protein phosphorylation at the single-cell level within a heterogeneous population.[17][18][19] This is particularly useful for analyzing primary patient samples or complex cell mixtures.

Detailed Protocol

1. Cell Culture and Treatment:

-

Follow step 1 as described in the Western Blotting protocol.

2. Cell Fixation and Permeabilization:

-

After treatment, harvest the cells and fix them with a fixative agent like paraformaldehyde to preserve the cellular structure and protein phosphorylation.

-

Permeabilize the cells with a detergent such as methanol or saponin to allow antibodies to enter the cell and bind to intracellular targets.

3. Intracellular Staining:

-

Incubate the permeabilized cells with a fluorescently labeled primary antibody specific for p-AKT (Ser473 or Thr308).[19]

-

Alternatively, use an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.[19]

-

Include an isotype control to account for non-specific antibody binding.[19]

4. Flow Cytometric Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Measure the fluorescence intensity of the p-AKT antibody in the treated and control samples.

5. Data Analysis:

-

Analyze the flow cytometry data using appropriate software.

-

Compare the median fluorescence intensity (MFI) of p-AKT staining between this compound-treated and control cells to quantify the change in AKT phosphorylation.

Quantitative Data Summary

| Cell Type | Treatment | p-AKT (Ser473) Detection | Key Advantage | Reference |

| B lymphocytes | PI3K inhibitors | Yes | Single-cell analysis | [17] |

| HL-60, PC-12 | PI3K inhibitors | Yes | Correlates well with Western blot | [18][20] |

| Adherent Cells | Various stimuli | Yes | Rapid, single-cell quantification | [19] |

Conclusion

The assessment of AKT phosphorylation is a critical pharmacodynamic biomarker for evaluating the efficacy of this compound. Western blotting provides a robust semi-quantitative method, ELISA offers a high-throughput quantitative approach, and flow cytometry enables single-cell analysis of signaling inhibition. The choice of method will depend on the specific experimental needs, available resources, and the nature of the samples being analyzed. Each of these methods has been successfully used to demonstrate the inhibitory effect of PI3K inhibitors, including this compound, on the AKT signaling pathway.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. A long-lasting PI3Kδ inhibitor this compound forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A long-lasting PI3Kδ inhibitor this compound forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FastScan⢠Phospho-Akt (Ser473) ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

- 11. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. raybiotech.com [raybiotech.com]

- 14. PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 15. Human Phospho AKT S473 (p-AKT) ELISA Kit [elkbiotech.com]

- 16. elkbiotech.com [elkbiotech.com]

- 17. Measuring phosphorylated Akt and other phosphoinositide 3-kinase-regulated phosphoproteins in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unicas.it [iris.unicas.it]

- 19. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Zandelisib: Application Notes and Protocols for Cell Proliferation and Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zandelisib, a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), and detailed protocols for assessing its impact on cell proliferation and viability. This compound's targeted mechanism of action makes it a compound of significant interest in oncology research, particularly for B-cell malignancies.

Introduction

This compound (formerly ME-401) is a potent and selective oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] In many B-cell malignancies, the PI3Kδ isoform is overactive, promoting the survival and proliferation of cancerous cells.[1] this compound's high selectivity for PI3Kδ is designed to maximize efficacy against malignant B-cells while minimizing off-target effects, potentially leading to an improved safety profile compared to less selective PI3K inhibitors.[1] By inhibiting PI3Kδ, this compound blocks the downstream AKT/mTOR signaling cascade, ultimately inducing apoptosis and inhibiting the growth of malignant B-cells.[1]

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects by targeting a key signaling pathway often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a central regulator of cell fate.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in relevant B-cell lymphoma cell lines and its clinical efficacy in patients with relapsed or refractory follicular lymphoma.

Table 1: In Vitro Efficacy of this compound in B-Cell Lymphoma Cell Lines

| Cell Line | Cancer Type | Assay Type | Endpoint | This compound IC₅₀ (nM) |

| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | Cell Growth Inhibition | IC₅₀ | 28 |

| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | Cell Growth Inhibition | IC₅₀ | Not Reported |

Data sourced from preclinical studies.

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (Phase 2 TIDAL Study)

| Efficacy Endpoint | Patient Population (n=91) | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | Primary Efficacy Population | 70.3% | 59.8% - 79.5% |

| Complete Response (CR) Rate | Primary Efficacy Population | 35.2% | 25.4% - 45.9% |

Data from the Phase 2 TIDAL clinical trial.[2][3]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow for Cell Viability Assay:

Materials:

-

SU-DHL-6 cells (or other relevant B-cell lymphoma cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture SU-DHL-6 cells in RPMI-1640 complete medium.

-

Count the cells and adjust the density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to acclimate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization. The solution should turn purple.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance (from wells with medium only).

-

Plot the percentage of cell viability versus the log concentration of this compound.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%, using a non-linear regression analysis.

-

Protocol 2: Assessment of AKT Phosphorylation (Western Blot)

This protocol outlines a method to determine the effect of this compound on the phosphorylation of AKT, a key downstream effector in the PI3K pathway.

Materials:

-

SU-DHL-6 cells

-

RPMI-1640 complete medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis:

-

Seed SU-DHL-6 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to grow overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.

-

Quantify the band intensities using image analysis software. The level of phospho-AKT can be expressed as a ratio to total AKT.

-

Conclusion

This compound is a promising selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in B-cell malignancies. The provided protocols offer standardized methods for researchers to investigate the effects of this compound on cell proliferation, viability, and intracellular signaling pathways. These assays are crucial for the continued exploration of this compound's therapeutic potential and for the development of novel cancer therapies.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. MEI Pharma and Kyowa Kirin Report New Clinical Data on this compound at American Society of Clinical Oncology Annual Meeting 2022 - Kyowa Kirin [kyowakirin.com]

Application Notes and Protocols for Intermittent Dosing of Zandelisib in Laboratory Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandelisib (also known as ME-401) is a selective and potent oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). The PI3Kδ signaling pathway is a crucial mediator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many B-cell malignancies.[1] The rationale for exploring intermittent dosing schedules for this compound stems from both preclinical and clinical observations. Preclinical studies have demonstrated that this compound exhibits a sustained inhibitory effect on its target.[2][3] This prolonged action suggests that continuous daily dosing may not be necessary to maintain therapeutic efficacy. Furthermore, clinical trials have indicated that intermittent dosing regimens have the potential to mitigate treatment-related toxicities while preserving anti-tumor activity, thereby improving the therapeutic window.[4][5]

These application notes provide detailed protocols for investigating intermittent this compound dosing in a preclinical xenograft model of diffuse large B-cell lymphoma, focusing on the SU-DHL-6 cell line. The protocols cover model establishment, drug formulation and administration, and pharmacodynamic analysis of target engagement.

Key Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling cascade. This pathway is critical for regulating cell survival and proliferation.

Preclinical Data Summary

The following table summarizes the key pharmacodynamic findings from a preclinical study of this compound in a SU-DHL-6 subcutaneous xenograft model. This data highlights the dose-dependent and sustained inhibition of p-AKT (Ser473) following a single oral dose of this compound.

| Dose Group | Time Point | Analyte | Result |

| 50 mg/kg | 8 hours | p-AKT (Ser473) | Sustained inhibition observed[2][3] |

| 100 mg/kg | 24 hours | p-AKT (Ser473) | Sustained inhibition observed[2][3] |

Experimental Protocols

Protocol 1: Establishment of the SU-DHL-6 Subcutaneous Xenograft Mouse Model

This protocol describes the generation of a subcutaneous tumor model using the SU-DHL-6 human diffuse large B-cell lymphoma cell line.

Materials:

-

SU-DHL-6 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

8-week-old male SCID (Severe Combined Immunodeficient) mice

-

Anti-asialo GM1 antibody

-

Syringes (1 mL) and needles (27G)

-

Calipers

Procedure:

-

Cell Culture: Culture SU-DHL-6 cells in complete growth medium according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.

-

Animal Preparation: One day prior to tumor cell inoculation, administer an intraperitoneal injection of anti-asialo GM1 antibody to the SCID mice to deplete natural killer (NK) cell activity.[1]

-

Cell Preparation for Injection:

-

Harvest SU-DHL-6 cells and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile, cold PBS.

-

Perform a cell count and viability assessment.

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1 x 10⁸ cells/mL.[1]

-

-

Tumor Cell Implantation:

-

Anesthetize the SCID mice using an appropriate anesthetic method.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ SU-DHL-6 cells) into the right flank of each mouse.[1]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor development.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

-

Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Initiate treatment when tumors reach a predetermined size (e.g., 150-200 mm³).

-

Protocol 2: Preparation and Administration of this compound for Oral Gavage

This protocol details the formulation and oral administration of this compound to mice.

Materials:

-

This compound (ME-401) powder

-

D-α-Tocopheryl polyethylene glycol 1000 succinate (VE-TPGS)

-

100 mmol/L Citrate buffer (pH 3.5)

-

Sterile water for injection

-

Homogenizer or sonicator

-

Oral gavage needles (20G, curved)

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation: Prepare the vehicle by mixing 20% VE-TPGS with 80% 100 mmol/L citrate buffer (pH 3.5).[1]

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg or 100 mg/kg) and the number of mice to be treated.

-

Weigh the this compound powder and add it to the appropriate volume of the prepared vehicle.

-

Ensure a homogenous suspension by using a homogenizer or sonicator. Prepare the formulation fresh daily.

-

-

Oral Administration:

-

Accurately weigh each mouse to determine the exact volume of the this compound suspension to be administered.

-

Gently restrain the mouse and administer the formulation orally using a suitable gavage needle. The typical administration volume is 10 mL/kg.

-

Observe the mouse briefly after administration to ensure no adverse effects.

-

Protocol 3: Western Blot Analysis of p-AKT (Ser473) in Tumor Tissue Lysates

This protocol outlines the procedure for assessing the pharmacodynamic effects of this compound by measuring the phosphorylation of AKT at Serine 473 in tumor tissue.

Materials:

-

Tumor tissue samples

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Tissue homogenizer

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)